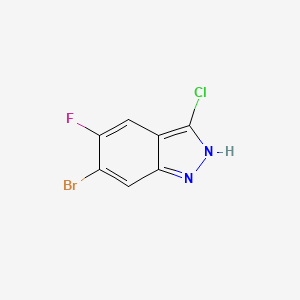

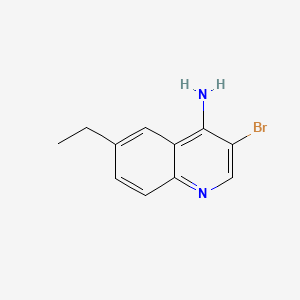

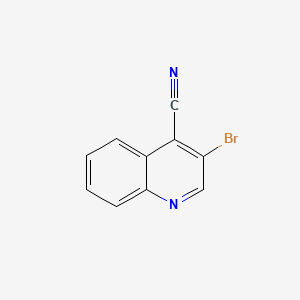

![molecular formula C7H6BrN3 B578556 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine CAS No. 1316852-65-9](/img/structure/B578556.png)

5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-B]pyridine core with a bromine atom at the 5-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.05 g/mol . It has a topological polar surface area of 30.7 Ų and does not have any rotatable bonds . It is a solid at room temperature .Scientific Research Applications

Antibacterial and Antioxidant Properties : Variya, Panchal, and Patel (2019) synthesized novel derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with various sulfonamide derivatives. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains and demonstrated moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Synthesis of Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. These derivatives showed potential for in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Analgesic and Anti-inflammatory Activities : Chamakuri, Muppavarapu, and Yellu (2016) synthesized 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde and found that some derivatives exhibited excellent anti-inflammatory and analgesic activities (Chamakuri, Muppavarapu, & Yellu, 2016).

Corrosion Inhibition : Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation and assessed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, finding mixed-type inhibitory behavior (Dandia, Gupta, Singh, & Quraishi, 2013).

Synthesis of Fused Polycyclic Compounds : Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) achieved a regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound-promoted methods (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Photophysical Studies : Stagni et al. (2008) investigated heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives including 5-bromo-2-(1H-tetrazol-5-yl)pyridine. These studies revealed a wide span of redox and emission properties, indicating potential applications in organic light-emitting devices (Stagni et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits this activation, thereby preventing the associated cellular processes .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound disrupts these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TRKs and the disruption of associated cellular processes . This leads to the prevention of cell proliferation and differentiation .

properties

IUPAC Name |

5-bromo-2-methylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYAFGDXXVYCKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=NC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261597 |

Source

|

| Record name | 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1316852-65-9 |

Source

|

| Record name | 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316852-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

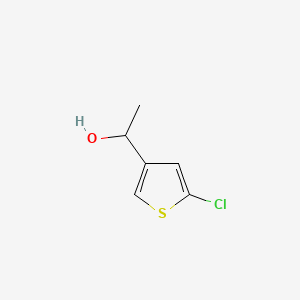

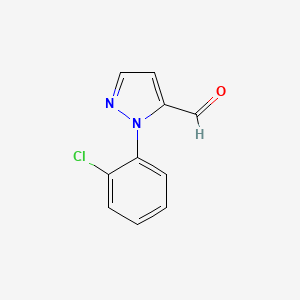

![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)

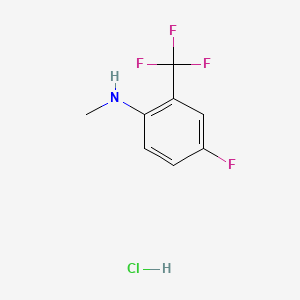

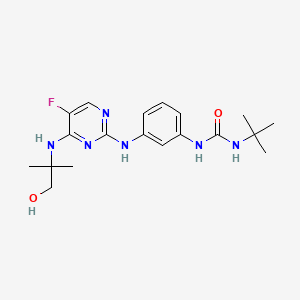

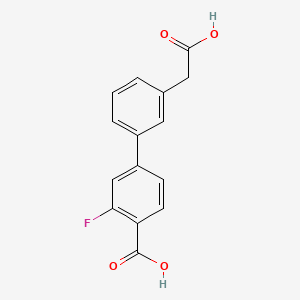

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

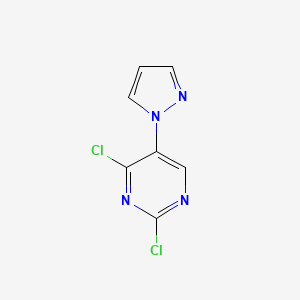

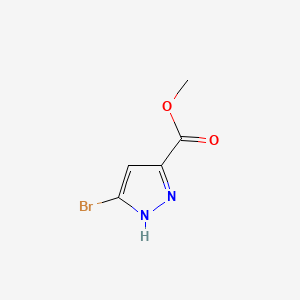

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)